molecular formula C18H21ClN2O4S2 B4586873 4-CHLORO-N-{4-[(3-METHYLPIPERIDINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE

4-CHLORO-N-{4-[(3-METHYLPIPERIDINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE

Cat. No.: B4586873
M. Wt: 429.0 g/mol
InChI Key: OBUSWCIEJFNAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-{4-[(3-METHYLPIPERIDINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chlorinated benzene ring, a sulfonamide group, and a piperidine moiety

Scientific Research Applications

4-CHLORO-N-{4-[(3-METHYLPIPERIDINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{4-[(3-METHYLPIPERIDINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the piperidine group. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenyl-3-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{4-[(3-METHYLPIPERIDINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine, using reagents such as lithium aluminum hydride.

    Substitution: The chlorinated benzene ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{4-[(3-METHYLPIPERIDINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group is known to interact with the enzyme’s catalytic residues, leading to inhibition. Additionally, the piperidine moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-(4-METHYLPHENYL)BENZENESULFONAMIDE: Similar structure but lacks the piperidine group.

    4-CHLORO-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE: Contains a methoxy group instead of the piperidine moiety.

    4-CHLORO-N-(4-NITROPHENYL)BENZENESULFONAMIDE: Features a nitro group, which significantly alters its chemical properties.

Uniqueness

The presence of the piperidine moiety in 4-CHLORO-N-{4-[(3-METHYLPIPERIDINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE distinguishes it from other similar compounds. This structural feature enhances its binding affinity to specific molecular targets and may contribute to its unique biological activities.

Properties

IUPAC Name

4-chloro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-14-3-2-12-21(13-14)27(24,25)18-10-6-16(7-11-18)20-26(22,23)17-8-4-15(19)5-9-17/h4-11,14,20H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUSWCIEJFNAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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